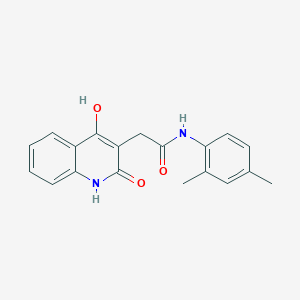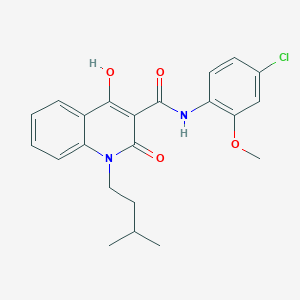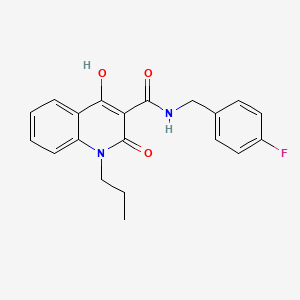![molecular formula C11H6ClF3N2O2 B5913879 4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFP-5OH and is known for its unique chemical structure and properties. In
Mecanismo De Acción
TFP-5OH exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and 5-lipoxygenase (5-LOX). It also inhibits the activation of signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). These enzymes and signaling pathways are involved in inflammation, cancer, and viral infections. By inhibiting their activity, TFP-5OH can reduce inflammation, inhibit cancer cell growth, and prevent viral replication.
Biochemical and Physiological Effects:
TFP-5OH has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It can also inhibit the proliferation and migration of cancer cells. In addition, TFP-5OH can inhibit the replication of several viruses such as hepatitis B virus (HBV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFP-5OH in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. TFP-5OH is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using TFP-5OH is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TFP-5OH. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, TFP-5OH may have applications in the treatment of viral infections such as HBV, HCV, and HIV. Further studies are needed to explore these potential therapeutic applications and to determine the optimal dosage and administration of TFP-5OH for each indication.
Métodos De Síntesis
The synthesis of TFP-5OH involves several steps, starting with the reaction of 2-chloro-3-nitropyridazine with 3-(trifluoromethyl)aniline in the presence of a base to form the intermediate compound. This intermediate compound is then reduced using a reducing agent such as iron powder or zinc to obtain TFP-5OH. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TFP-5OH has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. TFP-5OH has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-9-8(18)5-16-17(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUUUGZOOVZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




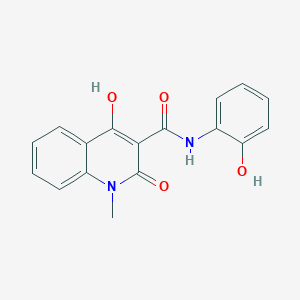

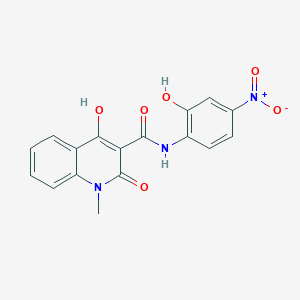

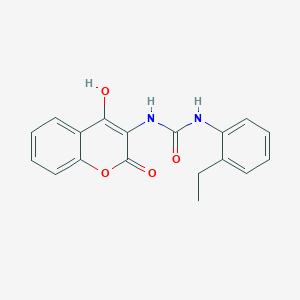

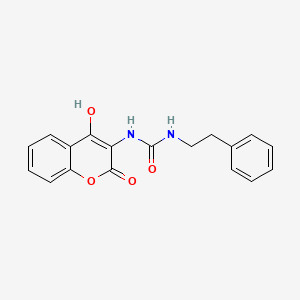
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)
